molecular formula C20H18N2O3S B2483764 methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2034266-45-8

methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2483764
CAS No.: 2034266-45-8
M. Wt: 366.44
InChI Key: XLXIXPMPFCIXSV-UHFFFAOYSA-N
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Description

Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a benzothiophene moiety linked to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene intermediate, which is then coupled with the tetrahydroisoquinoline derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-(3-chloro-1-benzothiophene-2-amido)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene moiety with a tetrahydroisoquinoline structure sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 7-(1-benzothiophene-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-20(24)22-9-8-13-6-7-16(10-15(13)12-22)21-19(23)18-11-14-4-2-3-5-17(14)26-18/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXIXPMPFCIXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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